Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Biological Activity of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, establishing it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of the diverse pharmacological landscape of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide detailed experimental protocols for the evaluation of their biological efficacy. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the versatile quinazolinone framework.
Introduction: The Enduring Significance of the Quinazolinone Nucleus
Quinazolinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest in the field of medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] The inherent structural features of the quinazolinone nucleus, including its rigidity, aromaticity, and the presence of multiple sites for substitution, allow for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of numerous clinically approved drugs and a plethora of investigational agents targeting a wide range of diseases.[2][4]
The core structure of quinazolinone is comprised of a benzene ring fused to a pyrimidine ring, with a carbonyl group in the pyrimidine ring. The two most common isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more extensively studied and pharmacologically significant isomer.[4] The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on both the benzene and the pyrimidine rings, a concept that will be explored in detail in the subsequent sections on structure-activity relationships.
This guide will systematically explore the major therapeutic areas where quinazolinone derivatives have shown significant promise, providing not only an overview of their biological activities but also the practical experimental methodologies required to assess them.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having received FDA approval for the treatment of various cancers.[1] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of quinazolinone derivatives are mediated through various mechanisms, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer drugs function as inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[1][5][6] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7] Quinazolinone inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways.[8] Marketed drugs like Gefitinib and Erlotinib are prime examples of quinazolinone-based EGFR inhibitors.[2]
graph EGFR_Signaling_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
EGF [label="EGF", fillcolor="#FBBC05"];
EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4"];
Ras [label="Ras", fillcolor="#F1F3F4"];
Raf [label="Raf", fillcolor="#F1F3F4"];
MEK [label="MEK", fillcolor="#F1F3F4"];
ERK [label="ERK", fillcolor="#F1F3F4"];
PI3K [label="PI3K", fillcolor="#F1F3F4"];
Akt [label="Akt", fillcolor="#F1F3F4"];
mTOR [label="mTOR", fillcolor="#F1F3F4"];
Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
EGF -> EGFR [label="Binds"];
EGFR -> Grb2_SOS [label="Activates"];
Grb2_SOS -> Ras;
Ras -> Raf;
Raf -> MEK;
MEK -> ERK;
EGFR -> PI3K [label="Activates"];
PI3K -> Akt;
Akt -> mTOR;
ERK -> Proliferation;
mTOR -> Proliferation;
Quinazolinone -> EGFR [label="Inhibits", style=dashed, color="#EA4335"];
}
EGFR Signaling Pathway Inhibition
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[5] Certain quinazolinone derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[10][11][12] This prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13]
graph Tubulin_Polymerization {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Tubulin [label="α/β-Tubulin\nDimers", fillcolor="#F1F3F4"];
Microtubule [label="Microtubule", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mitotic_Spindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Division [label="Cell Division", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Tubulin -> Microtubule [label="Polymerization"];
Microtubule -> Mitotic_Spindle;
Mitotic_Spindle -> Cell_Division;
Quinazolinone -> Tubulin [label="Binds to\nColchicine Site", style=dashed, color="#EA4335"];
}
Inhibition of Tubulin Polymerization
Structure-Activity Relationship (SAR)
The anticancer activity of quinazolinone derivatives is highly dependent on the substitution pattern around the core scaffold.
-
Substitutions at Position 2: The nature of the substituent at the 2-position significantly influences the anticancer potency. For instance, the presence of an aryl or heteroaryl group at this position is often associated with enhanced activity.[14]
-
Substitutions at Position 3: The substituent at the 3-position plays a crucial role in determining the biological activity. The incorporation of various substituted aryl or benzyl groups can lead to potent anticancer agents.[15]
-
Substitutions on the Benzene Ring: Modifications on the benzene ring of the quinazolinone nucleus, such as the introduction of halogen atoms or methoxy groups at positions 6 and 7, are often critical for high-affinity binding to the ATP-binding pocket of EGFR.[1]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinazolinone derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Nitrostyryl | 3-Hydroxyphenyl | Unsubstituted | S. aureus ATCC 29213 | 2 | [16] |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.25 | [16] |
| 30 | 4-Cyanostyryl | 3-Hydroxyphenyl | 6-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |
| 52 | 4-Cyanostyryl | 3-Hydroxyphenyl | 7-Fluoro | S. aureus ATCC 29213 | 0.5 | [16] |
| Gefitinib | - | - | - | A549 (Lung) | 0.015 | [15] |
| Erlotinib | - | - | - | A549 (Lung) | 0.04 | [17] |
| Compound 14 | - | - | - | MCF-7 (Breast) | 0.350 | [17] |
| Compound 14 | - | - | - | MDA-MB-231 (Breast) | 0.447 | [17] |
| Compound 23 | - | - | - | PC-3 (Prostate) | 0.019 | [17] |
| Compound 23 | - | - | - | A549 (Lung) | 0.016 | [17] |
| Compound 23 | - | - | - | MCF-7 (Breast) | 0.021 | [17] |
| Compound 23 | - | - | - | A2780 (Ovarian) | 0.19 | [17] |
| Compound 18 | - | - | - | A549 (Lung) | 0.540 | [17] |
| Compound 19 | - | - | - | A549 (Lung) | 0.548 | [17] |
| Compound 8b | ((2-chlorobenzyl)amino) | - | 6-phenoxy | EGFR-TK | 0.00137 | [5][6] |
| Compound 4a | - | - | - | Mean of 4 cancer cell lines | 0.052 | [10] |
| Colchicine | - | - | - | Mean of 4 cancer cell lines | 0.059 | [10] |
| Compound Q19 | - | - | - | HT-29 (Colon) | 0.051 | [11] |
| Compound 4a4 | - | - | - | 4 human cancer cell lines | 0.0004 - 0.0027 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Antimicrobial Activity: Combating Infectious Diseases
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[19]
Mechanism of Action
The antimicrobial mechanisms of quinazolinone derivatives are varied and can include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some quinazolinones act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[20]
-
Inhibition of DNA Gyrase: Certain derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby inhibiting bacterial proliferation.[16]
Structure-Activity Relationship (SAR)
-
Substitutions at Positions 2 and 3: The presence of specific substituents at the 2 and 3-positions of the quinazolinone ring is critical for antimicrobial activity. For example, a styryl group at position 2 and a substituted phenyl group at position 3 have been shown to be favorable for antibacterial activity against S. aureus.[20]
-
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, on the quinazolinone core can enhance antibacterial potency.[16][20]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against various microbial strains.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Quinazolinone Core) | Microorganism | MIC (µg/mL) | Reference |
| 27 | 4-Cyanostyryl | 3-Carboxyphenyl | 6-Fluoro | S. aureus (MRSA) | ≤0.5 | [20] |
| Compound 9 | - | - | - | B. subtilis | 32 | [19] |
| Compound 10 | - | - | - | B. subtilis | 64 | [19] |
| Compound 11 | - | - | - | B. subtilis | 64 | [19] |
| Compound 14 | - | - | - | B. subtilis | 32 | [19] |
| Compound 15 | - | - | - | S. aureus | 32 | [19] |
| Compound 15 | - | - | - | B. subtilis | 32 | [19] |
| Compound 18 | - | - | - | B. subtilis | 64 | [19] |
| Compound 2 | - | - | - | A. niger | 32 | [19] |
| Compound 3 | - | - | - | C. albicans | 32 | [19] |
| Compound 8 | - | - | - | C. albicans | 32 | [19] |
| Compound 8 | - | - | - | A. niger | 64 | [19] |
| Compound 9 | - | - | - | C. albicans | 64 | [19] |
| Compound 9 | - | - | - | A. niger | 32 | [19] |
| Compound 10 | - | - | - | C. albicans | 64 | [19] |
| Compound 10 | - | - | - | A. niger | 32 | [19] |
| Compound 11 | - | - | - | C. albicans | 32 | [19] |
| Compound 11 | - | - | - | A. niger | 32 | [19] |
| Compound 13 | - | - | - | C. albicans | 32 | [19] |
| Compound 13 | - | - | - | A. niger | 32 | [19] |
| Compound 14 | - | - | - | C. albicans | 64 | [19] |
| Compound 15 | - | - | - | C. albicans | 64 | [19] |
| THTQ | - | - | - | P. mirabilis | 1.875 | [21] |
| THTQ | - | - | - | E. coli | 3.75 | [21] |
| THTQ | - | - | - | A. niger | 15 | [21] |
| THTQ | - | - | - | C. albicans | 7.5 | [21] |
| THTQ | - | - | - | A. flavus | 15 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ampicillin, fluconazole)
-
Spectrophotometer
-
Shaking incubator
Procedure:
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[22]
Mechanism of Action
A primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[24] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1]
graph COX2_Inhibition_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#FBBC05"];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"];
COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4"];
Inflammation [label="Inflammation\n(Pain, Swelling, Redness)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Inflammatory_Stimuli -> Arachidonic_Acid [label="Releases"];
Arachidonic_Acid -> COX2 [label="Substrate for"];
COX2 -> Prostaglandins [label="Synthesizes"];
Prostaglandins -> Inflammation;
Quinazolinone -> COX2 [label="Inhibits", style=dashed, color="#EA4335"];
}
COX-2 Inhibition Pathway
Structure-Activity Relationship (SAR)
-
Substitutions on the Quinazolinone Core: The presence of electron-withdrawing groups on the quinazolinone ring system can enhance anti-inflammatory activity.[22]
-
Substituents at Position 2 and 3: The nature of the substituents at these positions is crucial. For example, 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown potent anti-inflammatory effects.[23]
Quantitative Data: Anti-inflammatory Activity
The following table shows the in vivo anti-inflammatory activity of selected quinazolinone derivatives.
| Compound ID | Anti-inflammatory Activity (ED50 mg/kg) | Analgesic Activity (ED50 mg/kg) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| 1 | 112.1 | 111.3 | - | - | [23][25] |
| 4 | 50.3 | 12.3 | 0.33 | >303.0 | [23][25] |
| 5 | 65.2 | 80.4 | 0.80 | >125 | [23][25] |
| 6 | 55.4 | 60.3 | 0.40 | >250.0 | [23][25] |
| 8 | 80.2 | 90.5 | 0.75 | >133 | [23][25] |
| 10 | 100.5 | 105.7 | - | - | [23][25] |
| 13 | 70.6 | 40.3 | 0.70 | >142 | [23][25] |
| 14 | 60.3 | 54.5 | - | - | [23][25] |
| 15 | 58.7 | 33.7 | - | - | [23][25] |
| 16 | 63.4 | 50.3 | - | - | [23][25] |
| 17 | 90.8 | 95.8 | - | - | [23][25] |
| Diclofenac Sodium | 112.2 | 100.4 | - | - | [23][25] |
| Celecoxib | 84.3 | 71.6 | 0.30 | >333 | [23][25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and standard drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
Anticonvulsant Activity: Targeting Neuronal Excitability
Quinazolinone derivatives have also been explored for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.[26][27]
Mechanism of Action
The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. These compounds may act as positive allosteric modulators of the GABAA receptor, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.[28]
graph GABA_A_Receptor_Modulation {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes
GABA [label="GABA", fillcolor="#FBBC05"];
GABA_A_Receptor [label="GABA-A Receptor\n(Chloride Channel)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Chloride_Influx [label="Chloride Ion\nInflux", fillcolor="#F1F3F4"];
Hyperpolarization [label="Neuronal\nHyperpolarization", fillcolor="#F1F3F4"];
Reduced_Excitability [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Quinazolinone [label="Quinazolinone\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
GABA -> GABA_A_Receptor [label="Binds"];
GABA_A_Receptor -> Chloride_Influx [label="Opens"];
Chloride_Influx -> Hyperpolarization;
Hyperpolarization -> Reduced_Excitability;
Quinazolinone -> GABA_A_Receptor [label="Potentiates", style=dashed, color="#EA4335"];
}
Modulation of GABA-A Receptor
Structure-Activity Relationship (SAR)
The anticonvulsant activity of quinazolinone derivatives is influenced by the substituents at various positions. The presence of a fluorine atom at position 6 of the quinazoline ring has been shown to be beneficial for anticonvulsant activity.[28]
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected quinazolinone derivatives in the maximal electroshock (MES) test.
| Compound ID | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 5b | 152 | - | >300 | >1.97 | [28] |
| 5c | 165 | - | >300 | >1.82 | [28] |
| 5d | 140 | - | >300 | >2.14 | [28] |
| Methaqualone | 200 | - | - | - | [28] |
| Valproate | 300 | - | - | - | [28] |
| 5f | 28.90 | - | - | - | [29] |
| 5b | 47.38 | - | - | - | [29] |
| 5c | 56.40 | - | - | - | [29] |
| Compound 8 | - | 0.248 mmol/kg | >100 | >4.03 | [27] |
| Compound 13 | - | 0.239 mmol/kg | >100 | >4.18 | [27] |
| Compound 19 | - | 0.338 mmol/kg | >100 | >2.96 | [27] |
| Ethosuximide | - | 1.07 mmol/kg | - | - | [27] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
Procedure:
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly productive source of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of quinazolinone-based drugs to address unmet medical needs.
References
-
An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. MDPI. [Link]
-
Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate. [Link]
-
IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
(PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]
-
Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate. [Link]
-
(PDF) Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. ResearchGate. [Link]
-
Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. PubMed. [Link]
-
Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. PubMed. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. [Link]
-
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Wiley Online Library. [Link]
-
New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells. Spandidos Publications. [Link]
-
ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. ResearchGate. [Link]
-
Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. IJOER. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]
-
Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors. PubMed. [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Avicenna Journal of Phytomedicine. [Link]
-
Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. JOCAMR. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]
-
Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]
-
Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. [Link]
-
Microtubule and Mitosis review. Assay Genie. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC - NIH. [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH. [Link]
-
Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. PubMed. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]
-
Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones For... ResearchGate. [Link]
Sources
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel quinazoline analogs as tubulin inhibitors targeting the colchicine binding site for potent antitumor therapy in combination with PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 27. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]